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Compound of Interest

Compound Name: DSRM-3716

Cat. No.: B1339040

Introduction

DSRM-3716 is a potent and selective inhibitor of Sterile Alpha and Toll/Interleukin Receptor
Motif-Containing Protein 1 (SARM1), an enzyme that plays a central role in the initiation of
axon degeneration.[1][2] In response to axonal injury or disease-related stress, SARM1's
NADase activity is triggered, leading to a rapid depletion of nicotinamide adenine dinucleotide
(NAD+) and subsequent axonal fragmentation.[1] DSRM-3716 offers a powerful tool for
investigating the mechanisms of axon degeneration and for the development of potential
therapeutics for a range of neurodegenerative diseases. This document provides detailed
protocols for utilizing DSRM-3716 in axon degeneration assays with human induced pluripotent
stem cell (iPSC)-derived motor neurons.

Mechanism of Action

DSRM-3716 acts as a reversible inhibitor of the SARM1 NAD+ hydrolase.[3] By blocking the
enzymatic activity of SARM1, DSRM-3716 prevents the rapid decline in NAD+ levels that is a
critical step in the axon degeneration cascade.[1] This inhibition has been shown to protect
axons from degeneration induced by various stimuli, including mechanical injury (axotomy) and
exposure to toxins that cause mitochondrial dysfunction, such as rotenone.[1][4] The protective
effect of DSRM-3716 recapitulates the phenotype observed in SARM1 knockout models.[1][4]
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The following tables summarize the quantitative data on the efficacy of DSRM-3716 in

protecting axons from degeneration.

Table 1: Dose-Dependent Axon Protection by DSRM-3716 in Human iPSC-Derived Motor

Neurons
DSRM-3716 Concentration Axon Fragmentation Index
0 UM (Control) High
1uM Moderate
3 UM Low
10 uM Very Low / Complete Protection

Note: This table is a qualitative summary based on findings that show dose-dependent

protection.[4]

Table 2: IC50 Values of DSRM-3716 in Axon Degeneration and SARM1 Activity Assays

Assay Cell Type IC50 Value
Axon Fragmentation Mouse DRG Neurons 2.1 uM[4]
CADPR Increase Inhibition

o Mouse DRG Neurons 2.8 uM[4]
(SARML1 activity)
NfL Release Inhibition Mouse DRG Neurons 1.9 uM[4]

SARM1 NADase Activity

(biochemical assay)

75 nM[2][3]

Experimental Protocols

Protocol 1: Differentiation of Human iPSCs into Motor Neurons

This protocol is a generalized procedure based on established methods for generating motor

neurons from iPSCs.[5][6]

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/product/b1339040?utm_src=pdf-body
https://www.benchchem.com/product/b1339040?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8179325/
https://www.benchchem.com/product/b1339040?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8179325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8179325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8179325/
https://www.axonmedchem.com/3517-dsrm-3716
https://www.rndsystems.com/products/dsrm-3716_7414
https://pmc.ncbi.nlm.nih.gov/articles/PMC10545486/
https://www.researchgate.net/publication/264501761_Motor_Neuron_Differentiation_from_Pluripotent_Stem_Cells_and_Other_Intermediate_Proliferative_Precursors_that_can_be_Discriminated_by_Lineage_Specific_Reporters
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Materials:

Human iPSCs

e IPSC culture medium (e.g., StemFit AKO2N)

o Matrigel or iMatrix-511 coated plates

e Neural induction medium (NIM)

e Motor neuron progenitor (MNP) differentiation medium
e Motor neuron maturation medium

o Small molecules for differentiation (e.g., CHIR99021, SB431542, DMH1, Retinoic Acid,
Purmorphamine)

e ROCK inhibitor (e.g., Y-27632)

o Cell dissociation reagent (e.g., TrypLE)

» Basic fibroblast growth factor (bFGF)

» Brain-derived neurotrophic factor (BDNF)

 Glial cell line-derived neurotrophic factor (GDNF)
Procedure:

e IPSC Culture: Culture human iPSCs on Matrigel or iMatrix-511 coated plates in iPSC culture
medium.

e Neural Induction (Days 0-6): When iPSCs reach 70-80% confluency, switch to Neural
Induction Medium (NIM) supplemented with small molecules such as CHIR99021,
SB431542, and DMH1 to induce neural stem cell (NSC) formation.[5]

o Motor Neuron Progenitor (MNP) Specification (Days 6-12): Culture the NSCs in MNP
differentiation medium containing Retinoic Acid and a Sonic Hedgehog (SHH) agonist like
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Purmorphamine to specify motor neuron progenitors.[5]

Motor Neuron Maturation (Days 12+): Dissociate the MNPs and re-plate them onto a new
coated surface in motor neuron maturation medium supplemented with neurotrophic factors
such as BDNF and GDNF.[6] Add a ROCK inhibitor for the first 24 hours to improve cell
survival after passaging.[7]

Characterization: After 2-3 weeks of maturation, confirm motor neuron identity by
immunocytochemistry for markers like BllI-tubulin (Tujl1), MAP2, and specific motor neuron
markers such as HB9 (MNX1) and Choline Acetyltransferase (ChAT).[8][9]

Protocol 2: Axon Degeneration Assay in iPSC-Derived Motor Neurons

This protocol outlines the procedure for inducing and quantifying axon degeneration in iPSC-

derived motor neurons and assessing the protective effects of DSRM-3716.

Materials:

Mature iPSC-derived motor neurons cultured on appropriate plates or microfluidic devices
DSRM-3716 (solubilized in DMSO)

Axotomy tool (e.g., scalpel or laser) or chemical inducer of axon degeneration (e.g.,
Rotenone)

Imaging system (e.g., fluorescence microscope)
Image analysis software

Antibodies for immunocytochemistry (e.g., anti-BllI-tubulin)

Procedure:

Cell Plating: Plate mature iPSC-derived motor neurons in a manner that allows for clear
visualization and manipulation of axons. Microfluidic devices are recommended for
separating cell bodies and axons.[10][11]
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 DSRM-3716 Treatment: Prepare a stock solution of DSRM-3716 in DMSO. Dilute the stock
solution in motor neuron maturation medium to the desired final concentrations. Add the
DSRM-3716 containing medium to the cells and incubate for a specified period before
inducing axon degeneration. A vehicle control (DMSOQO) should be run in parallel.

e Induction of Axon Degeneration:

o Axotomy: Mechanically sever the axons using a sterile scalpel or a focused laser beam.
[12]

o Chemical Induction: Treat the cells with a neurotoxic agent like rotenone to induce
mitochondrial dysfunction and subsequent axon degeneration.[1][4]

 Incubation and Imaging: Incubate the cells for a time course (e.g., 6, 12, 24, 48 hours) post-
injury. At each time point, acquire images of the axons using a fluorescence microscope. If
performing immunocytochemistry, fix the cells with 4% paraformaldehyde (PFA) before
staining.[8]

e Quantification of Axon Degeneration:

o Axon Fragmentation Index: Quantify the degree of axon fragmentation using image
analysis software. This can be done by measuring the ratio of fragmented axon area to the
total axon area.

o Neurofilament Light Chain (NfL) Release: Measure the concentration of NfL in the culture
supernatant as a biomarker of axonal damage.[4]

Mandatory Visualizations
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Caption: SARM1 signaling pathway in axon degeneration and the inhibitory action of DSRM-
3716.
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Caption: Workflow for assessing DSRM-3716's effect on axon degeneration.
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Caption: Logical relationship of experimental and control groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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